molecular formula C19H24N2O B1252584 Palonosetron, (3R)- CAS No. 149654-00-2

Palonosetron, (3R)-

カタログ番号 B1252584
CAS番号: 149654-00-2
分子量: 296.4 g/mol
InChIキー: CPZBLNMUGSZIPR-WBVHZDCISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Palonosetron is a potent and highly selective 5-hydroxytryptamine type 3 receptor (5-HT3) antagonist . It is primarily used to prevent chemotherapy-induced nausea and vomiting (CINV) in patients receiving highly emetogenic chemotherapy regimens, such as those based on cisplatin .

科学的研究の応用

1. Chemotherapy-Induced Nausea and Vomiting (CINV) Prevention

Palonosetron has been extensively studied for its efficacy in preventing nausea and vomiting induced by chemotherapy. It is a potent 5-HT3 receptor antagonist with a long plasma elimination half-life, providing effective control of acute and delayed CINV (Eisenberg et al., 2003; Aapro, 2007; Saito et al., 2009).

2. Molecular Interactions with 5-HT3 Receptor

Studies reveal that palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. Unlike first-generation 5-HT3 antagonists, palonosetron triggers receptor internalization and induces prolonged inhibition of receptor function. This unique interaction may contribute to its clinical efficacy (Rojas et al., 2010; Price et al., 2016).

3. Postoperative Nausea and Vomiting (PONV) Prevention

Palonosetron is also effective in preventing postoperative nausea and vomiting. Its prolonged half-life and high binding affinity make it a suitable choice for preventing PONV in various surgical settings (Yang & Scott, 2009; Chun et al., 2014).

4. Pharmacokinetic Profile and Safety Evaluation

Palonosetron's pharmacokinetic profile and safety have been evaluated in both U.S. and Japanese subjects, highlighting its tolerability and consistent systemic exposure across different populations. This supports its use in diverse patient groups undergoing chemotherapy or surgery (Stoltz et al., 2004; Kim et al., 2014).

5. Radiation-Induced Nausea and Vomiting (RINV)

Palonosetron has shown promise in controlling radiation-induced nausea and vomiting, suggesting its potential application beyond chemotherapy and surgery (Ganesh et al., 2018).

6. Subcutaneous and Intravenous Administration

Research also explores the effectiveness of palonosetron when administered subcutaneously, broadening its potential use cases and providing convenience, especially in outpatient settings (Sádaba et al., 2014).

7. Palonosetron in Buccal Delivery Systems

Development of palonosetron-loaded mucoadhesive buccal films highlights an innovative approach for its delivery, potentially enhancing its oral bioavailability and patient compliance (Nair et al., 2018).

作用機序

Palonosetron exerts its antiemetic effects by selectively blocking the 5-HT3 receptors in the gastrointestinal tract and the central nervous system. By inhibiting serotonin binding to these receptors, it reduces the activation of the vomiting reflex. Its prolonged plasma elimination half-life contributes to its extended duration of action compared to other 5-HT3 antagonists .

特性

CAS番号

149654-00-2

分子式

C19H24N2O

分子量

296.4 g/mol

IUPAC名

(3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one

InChI

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17+/m1/s1

InChIキー

CPZBLNMUGSZIPR-WBVHZDCISA-N

異性体SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5

SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5

正規SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5

同義語

2-(1-azabicyclo(2.2.2)oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz(de)isoquinolin-1-one
2-QHBIQO
Aloxi
palonosetron
palonosetron hydrochloride
Palonosetron, (3R)-
palonosetron, (R-(R*,R*))-isomer
palonosetron, (R-(R*,S*))-isomer
palonosetron, (S-(R*,S*))-isomer
RS 25233 197
RS 25233 198
RS 25233-197
RS 25233-198
RS 25233197
RS 25233198
RS 25259
RS 25259 197
RS 25259 198
RS 25259-197
RS 25259-198
RS 25259197
RS 25259198
RS-25233-197
RS-25233-198
RS-25259
RS-25259-197
RS-25259-198
RS25233197
RS25233198
RS25259
RS25259197
RS25259198

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palonosetron, (3R)-
Reactant of Route 2
Palonosetron, (3R)-
Reactant of Route 3
Palonosetron, (3R)-
Reactant of Route 4
Palonosetron, (3R)-
Reactant of Route 5
Palonosetron, (3R)-
Reactant of Route 6
Palonosetron, (3R)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。